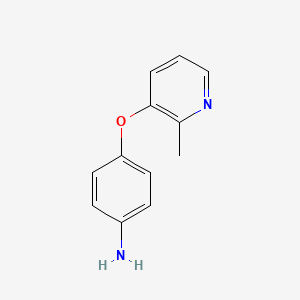
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one is a complex organic compound with a molecular formula of C17H14N4O5. This compound is known for its unique structure, which includes a pyrimidine ring substituted with hydroxy, methoxyphenoxy, and morpholinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one involves multiple steps, typically starting with the preparation of the pyrimidine core. One common synthetic route includes the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-methoxyphenol under basic conditions to introduce the methoxyphenoxy group. This intermediate is then reacted with morpholine to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Análisis De Reacciones Químicas
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, typically using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one can be compared with other similar compounds, such as:
4-hydroxy-5-(3’-methoxyphenyl)valeric acid-4’-glucuronide: This compound has a similar methoxyphenyl group but differs in its overall structure and biological activity.
4-hydroxy-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-6(5H)-one: This compound shares the pyrimidine core but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C15H17N3O5 |
|---|---|
Peso molecular |
319.31 g/mol |
Nombre IUPAC |
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17N3O5/c1-21-10-4-2-3-5-11(10)23-12-13(19)16-15(17-14(12)20)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H2,16,17,19,20) |
Clave InChI |
ZXKSOLHULMMHHU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)N3CCOCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)




![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)

![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)




![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
